![molecular formula C11H10ClFO B1324737 3-Chloro-4-fluorophenyl cyclobutyl ketone CAS No. 898790-88-0](/img/structure/B1324737.png)
3-Chloro-4-fluorophenyl cyclobutyl ketone
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Description
3-Chloro-4-fluorophenyl cyclobutyl ketone is a chemical compound with the CAS Number: 898790-88-0 . It has a molecular weight of 212.65 and its IUPAC name is (3-chloro-4-fluorophenyl) (cyclobutyl)methanone . The compound is a clear yellow oil .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-fluorophenyl cyclobutyl ketone is 1S/C11H10ClFO/c12-9-6-8 (4-5-10 (9)13)11 (14)7-2-1-3-7/h4-7H,1-3H2 . The InChI key is GGIHPGSAKSWCOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-4-fluorophenyl cyclobutyl ketone is a clear yellow oil . It has a molecular weight of 212.65 .Scientific Research Applications
Inhibition of Tyrosinase Enzyme
One identified application of 3-Chloro-4-fluorophenyl cyclobutyl ketone is as a motif to identify inhibitors of the tyrosinase enzyme from Agaricus bisporus. Tyrosinase is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. Inhibitors of tyrosinase are sought after for their potential use in cosmetic products to prevent hyperpigmentation .
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclobutylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHPGSAKSWCOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642536 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorophenyl cyclobutyl ketone | |
CAS RN |
898790-88-0 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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